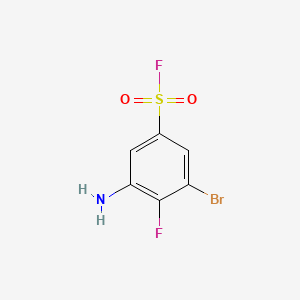![molecular formula C11H16N2O2S B13456697 N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide is a compound that features a pyrrolidine ring attached to a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide typically involves the reaction of pyrrolidine with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted to yield the final product. Common reagents used in this synthesis include pyrrolidine, benzenesulfonyl chloride, and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide.
Benzenesulfonamide derivatives: Compounds like N-(benzenesulfonyl)pyrrolidine and N-(benzenesulfonyl)piperidine are structurally related.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16N2O2S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-9-10-5-4-8-12-10/h1-3,6-7,10,12-13H,4-5,8-9H2 |
Clé InChI |
ZSTNPSFKCXNSSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CNS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



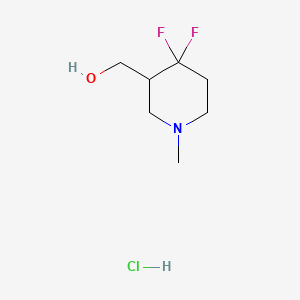

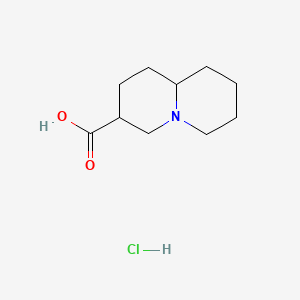
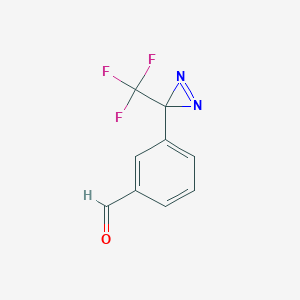
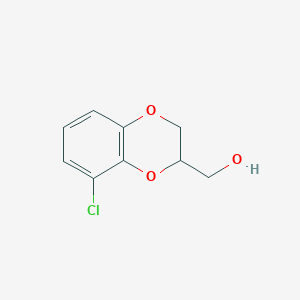
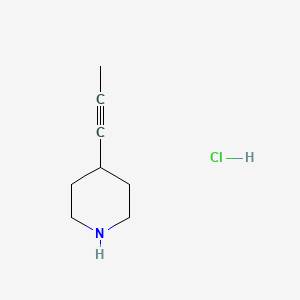

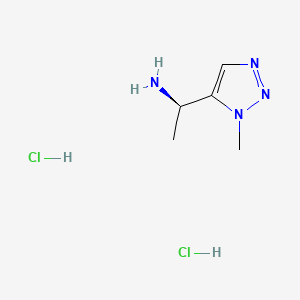

![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
